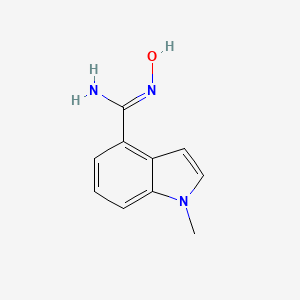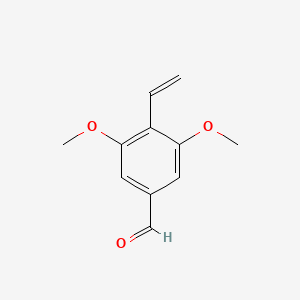![molecular formula C4H9ClF3NS B1447968 2-[(2,2,2-Trifluorethyl)sulfanyl]ethan-1-amin-hydrochlorid CAS No. 1427380-05-9](/img/structure/B1447968.png)
2-[(2,2,2-Trifluorethyl)sulfanyl]ethan-1-amin-hydrochlorid
Übersicht
Beschreibung
“2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1427380-05-9 . It has a molecular weight of 195.64 and its IUPAC name is 2-((2,2,2-trifluoroethyl)thio)ethan-1-amine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 110-111 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“2-[(2,2,2-Trifluorethyl)sulfanyl]ethan-1-amin-hydrochlorid” ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Die organische Synthese ist eine Methode zur Herstellung organischer Verbindungen. Es ist eine Wissenschaft, die auf einer Reihe von Prinzipien und Konzepten basiert, mit denen organische Chemiker bekannte organische Reaktionen rationalisieren und neue Reaktionen vorhersagen können.
Pharmazeutika
Diese Verbindung kann auch in der pharmazeutischen Industrie eingesetzt werden . Die pharmazeutische Industrie entdeckt, entwickelt, produziert und vermarktet Medikamente oder pharmazeutische Arzneimittel, die Patienten verabreicht (oder selbst verabreicht) werden, mit dem Ziel, sie zu heilen, zu impfen oder die Symptome zu lindern.
Pflanzenschutzmittel
Pflanzenschutzmittel sind Chemikalien, die in der Landwirtschaft eingesetzt werden, darunter Pestizide, Insektizide, Fungizide, Herbizide und chemische Düngemittel. Das “this compound” kann als Zwischenprodukt bei der Synthese dieser Chemikalien verwendet werden .
Farbstoffe
Die Verbindung kann bei der Herstellung von Farbstoffen verwendet werden . Farbstoffe sind Stoffe, die Textilien, Papier, Leder und anderen Materialien Farbe verleihen, so dass die Färbung nicht durch Waschen, Hitze, Licht oder andere Faktoren leicht verändert wird, denen das Material wahrscheinlich ausgesetzt ist.
Fluorierte Polymere
Ein neuartiger fluorierter Ester wurde durch Kondensation von überschüssigem Acryloylchlorid mit 2-(Tetrafluor(trifluormethyl)-λ6-sulfanyl)ethan-1-ol hergestellt . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Synthese fluorierter Polymere eingesetzt werden könnte.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the biological system. For instance, the compound’s stability could be affected by storage temperature .
Biochemische Analyse
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or metabolic disturbances.
Metabolic Pathways
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression.
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJLHCBJUDZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)
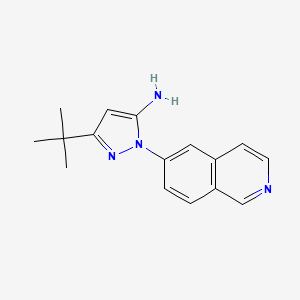

![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)
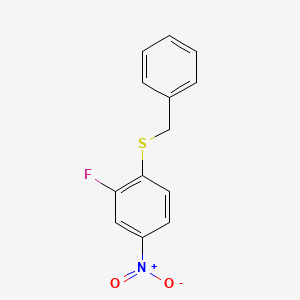
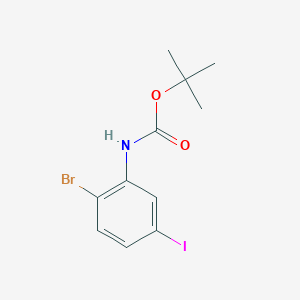
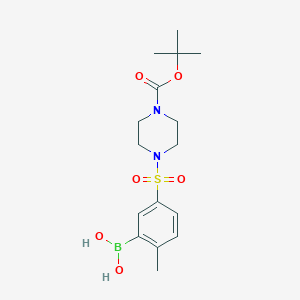

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)
